4-Methoxy-3-[(4-nitro-1H-pyrazol-1-YL)methyl]benzaldehyde oxime
Description
Chemical Structure and Properties
4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde oxime is a derivative of benzaldehyde oxime, featuring a methoxy group at the 4-position and a 4-nitro-pyrazole-methyl substituent at the 3-position of the benzene ring. Its molecular formula is C₁₂H₁₁N₃O₄, with a molecular weight of 261.23 g/mol . The oxime group (–CH=N–OH) arises from the condensation of the parent aldehyde with hydroxylamine, a reaction demonstrated in related compounds (e.g., and ). The nitro group on the pyrazole ring enhances electron-withdrawing effects, influencing reactivity and stability .
- Aldehyde functionalization: Condensation of benzaldehyde derivatives with hydroxylamine to form oximes .
- Substituent introduction: Alkylation or nucleophilic substitution to attach the 4-nitro-pyrazole moiety .
Potential applications include pharmaceutical intermediates or ligands for metal coordination, given the oxime’s chelating properties and nitro-pyrazole’s role in bioactive molecules .
Properties
IUPAC Name |
N-[[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-20-12-3-2-9(5-14-17)4-10(12)7-15-8-11(6-13-15)16(18)19/h2-6,8,17H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIACYMBPJCDBAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NO)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501174962 | |
| Record name | 4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501174962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512810-23-0 | |
| Record name | 4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512810-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501174962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Methoxy-3-[(4-nitro-1H-pyrazol-1-YL)methyl]benzaldehyde oxime is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 291.26 g/mol
The synthesis typically involves multi-step organic reactions, starting with the nitration of a pyrazole derivative followed by a coupling reaction with a benzaldehyde oxime. Common solvents used include ethanol and dimethylformamide, while catalysts such as palladium or copper salts may be employed to enhance yields .
Antitumor Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant antitumor activity. For instance, studies have shown that derivatives with nitro groups can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress .
Table 1: Summary of Antitumor Studies
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| This compound | HeLa | <10 | Apoptosis induction | |
| Similar Pyrazole Derivative | MCF-7 | 15 | ROS generation |
Antibacterial Properties
The compound has also been evaluated for antibacterial activity. Research suggests that similar pyrazole derivatives demonstrate effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis and function .
Table 2: Antibacterial Activity Overview
| Study | Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | E. coli | 32 µg/mL | |
| Related Compound | S. aureus | 16 µg/mL |
Case Studies
A notable case study involved the administration of a similar pyrazole derivative in a preclinical model of cancer. The study reported significant tumor regression in treated animals compared to controls, highlighting the compound's potential as an anticancer agent .
Another study focused on the antibacterial efficacy of related compounds against resistant strains of bacteria, demonstrating promising results that warrant further investigation into their clinical applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 3-Nitro vs. 4-Nitro Pyrazole Derivatives
A critical distinction lies in the nitro group’s position on the pyrazole ring.
Functional Group Variations
(a) Oxime vs. Carboxylic Acid Derivatives
Key Findings :
- The oxime derivative is more suited for metal coordination, while the carboxylic acid analog serves in esterification or amidation reactions .
(b) Ester Derivatives
The methyl ester analog, methyl 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate (C₁₃H₁₃N₃O₅), is discontinued but historically used for solubility enhancement in organic solvents .
Research Implications and Challenges
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde oxime, and how are intermediates purified?
- Methodology :
- Step 1 : Condensation of 4-methoxybenzaldehyde derivatives with 4-nitro-1H-pyrazole via nucleophilic substitution. Ethanol or methanol is typically used as a solvent with catalytic glacial acetic acid under reflux (65–80°C, 4–6 hours) .
- Step 2 : Oxime formation by reacting the aldehyde intermediate with hydroxylamine hydrochloride in aqueous ethanol (pH 5–6, 50–60°C, 2–3 hours).
- Purification : Recrystallization from methanol or ethanol yields pure product (melting point range: 156–158°C) .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–90% | |
| Melting Point | 156–158°C |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features distinguish its spectra?
- Methodology :
- IR Spectroscopy : Detect oxime (-N-OH) stretch at ~3400 cm⁻¹ and aldehyde C=O (pre-oxime) at ~1720 cm⁻¹. Nitro group (NO₂) appears as strong bands at ~1520 and ~1350 cm⁻¹ .
- ¹H NMR : Key signals include methoxy (-OCH₃) at δ 3.8–4.0 ppm, aromatic protons (benzaldehyde) at δ 7.5–8.2 ppm, and pyrazole CH₂ linker at δ 5.0–5.5 ppm .
- Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the pyrazole and benzaldehyde moieties.
Q. What are the common chemical reactions involving the oxime and nitro groups in this compound?
- Oxime Reactions :
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts oxime to primary amine (-NH₂) .
- Beckmann Rearrangement : Under acidic conditions (H₂SO₄), oxime forms a nitrile or amide derivative .
- Nitro Group Reactions :
- Reduction : SnCl₂/HCl or catalytic hydrogenation reduces NO₂ to NH₂ .
- Example Protocol :
- Nitro Reduction : Dissolve compound in ethanol, add 10% Pd/C, and stir under H₂ (1 atm, 25°C, 12 hours). Filter and evaporate to isolate amine derivative.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?
- Methodology :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. SHELXL (v.2018) refines structures with anisotropic displacement parameters .
- Challenges :
- Disorder : Pyrazole and methoxy groups may exhibit positional disorder. Apply PART and SUMP commands in SHELXL to model split positions .
- Twinning : Test for twinning using ROTAX and HKLF5 if Rint > 0.05 .
- Key Data :
| Parameter | Typical Value | Source |
|---|---|---|
| R-factor (final) | < 0.05 | |
| CCDC Deposition No. | [Refer to specific studies] | N/A |
Q. What strategies are employed to study the biological activity of this compound, particularly its antimicrobial potential?
- Methodology :
- Antimicrobial Assays :
- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .
- SAR Insights :
- Nitro group removal reduces activity, while methoxy substitution enhances lipophilicity and membrane penetration .
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or interaction with biological targets?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 16). Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Pyrazole and oxime moieties often form hydrogen bonds with active sites .
Q. What experimental approaches ensure stability and purity during long-term storage?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
